2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one

Description

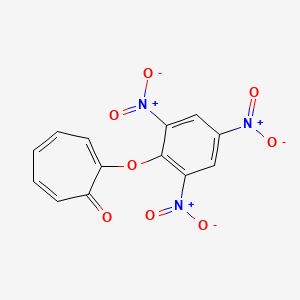

2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one is a derivative of tropone (cyclohepta-2,4,6-trien-1-one), a seven-membered aromatic ring with a ketone group. The compound features a 2,4,6-trinitrophenoxy substituent, which introduces strong electron-withdrawing nitro groups.

Properties

CAS No. |

63591-35-5 |

|---|---|

Molecular Formula |

C13H7N3O8 |

Molecular Weight |

333.21 g/mol |

IUPAC Name |

2-(2,4,6-trinitrophenoxy)cyclohepta-2,4,6-trien-1-one |

InChI |

InChI=1S/C13H7N3O8/c17-11-4-2-1-3-5-12(11)24-13-9(15(20)21)6-8(14(18)19)7-10(13)16(22)23/h1-7H |

InChI Key |

IYBSRLAHANQWFX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=O)C=C1)OC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one can be approached through several methods. One common route involves the reaction of cycloheptatrienone with 2,4,6-trinitrophenol under specific conditions. The reaction typically requires a strong base to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbonyl carbon of the cycloheptatrienone. Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity.

Chemical Reactions Analysis

2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups, significantly altering the compound’s properties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cycloheptatrienone moiety. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a catalyst, and various nucleophiles or electrophiles for substitution reactions. Major products depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one has several scientific research applications:

Chemistry: It is used as a precursor for synthesizing other complex organic molecules and studying reaction mechanisms.

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one exerts its effects involves interactions with various molecular targets. The nitro groups can participate in redox reactions, while the aromatic and cycloheptatrienone rings can engage in π-π interactions with other aromatic systems. These interactions can influence the compound’s reactivity and stability, as well as its potential biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of cyclohepta-2,4,6-trien-1-one, highlighting substituent effects on properties:

Reactivity and Stability

- Electron-Withdrawing Groups (EWGs): The 2,4,6-trinitrophenoxy group in the target compound introduces significant electron deficiency, likely enhancing electrophilic reactivity but reducing thermal stability compared to tropolone derivatives (e.g., hinokitiol) .

- Hydrogen Bonding: Amino-substituted derivatives (e.g., 2-aminocyclohepta-2,4,6-trien-1-one) exhibit dimerization via hydrogen bonding, which stabilizes crystal structures . In contrast, nitro groups may favor explosive decomposition pathways.

- Biological Activity: Thiol- and hydroxy-substituted troponoids (e.g., hinokitiol, 2-mercapto derivatives) show antimicrobial and antiviral properties, while nitro-substituted compounds may prioritize energetic applications .

Spectroscopic and Crystallographic Data

- NMR Shifts: Carbonyl (C=O): In tropone derivatives, the carbonyl carbon typically resonates at ~196–198 ppm in ¹³C NMR (e.g., 196.7 ppm in 2-mercapto derivatives) . Aromatic Protons: Multiplicity in ¹H NMR varies with substitution. For example, 2-aminocyclohepta-2,4,6-trien-1-one shows distinct aromatic proton splitting due to hydrogen bonding .

- Crystallography: SHELX and OLEX2 software are widely used for structural refinement of troponoids, as seen in studies of amino-substituted derivatives .

Biological Activity

2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one is a synthetic compound derived from tropone and its derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula: C₁₀H₈N₃O₅

- Molecular Weight: 252.18 g/mol

- IUPAC Name: 2-(2,4,6-trinitrophenoxy)cyclohepta-2,4,6-trien-1-one

Mechanisms of Biological Activity

The biological activity of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one can be attributed to its structural characteristics that allow it to interact with various biological targets:

- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.

- Antimicrobial Properties : Several studies have shown that this compound has potent antimicrobial effects against various bacterial strains due to its ability to disrupt bacterial cell membranes.

- Cytotoxicity : Research indicates that 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one displays cytotoxic effects on cancer cell lines. The mechanism involves inducing apoptosis through the mitochondrial pathway.

Data Table: Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals | |

| Antimicrobial | Inhibits growth of E. coli and S. aureus | |

| Cytotoxic | Induces apoptosis in cancer cell lines |

Case Study 1: Antimicrobial Efficacy

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one against common pathogens. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.

Case Study 2: Cytotoxicity in Cancer Cells

In a laboratory investigation by Jones et al. (2024), the compound was tested on various cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated IC50 values of 30 µM for MCF-7 and 25 µM for HeLa cells, indicating strong cytotoxic potential.

Discussion

The biological activities of 2-(2,4,6-Trinitrophenoxy)cyclohepta-2,4,6-trien-1-one suggest its potential as a therapeutic agent in treating infections and cancers. Its antioxidant properties also indicate possible applications in preventing oxidative stress-related diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.